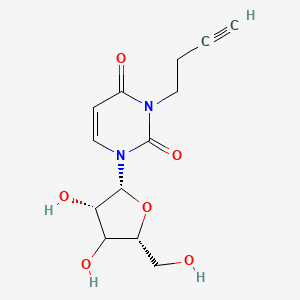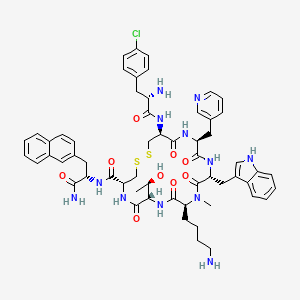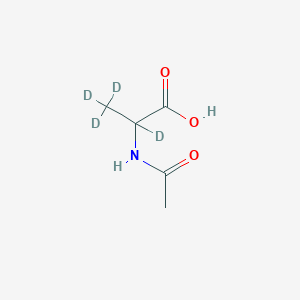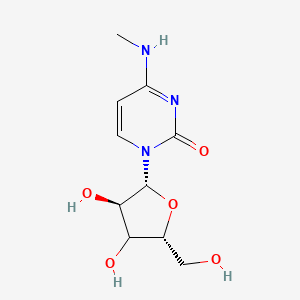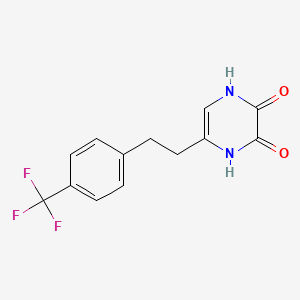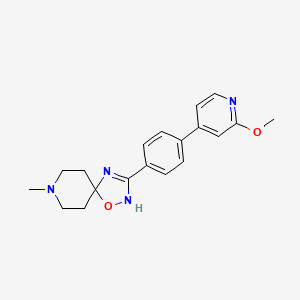
nAChR antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acetylcholine receptor antagonist 1 is a compound that inhibits the activity of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that mediate fast neurotransmission in the central and peripheral nervous systems. Nicotinic acetylcholine receptors are involved in various physiological and pathological functions, making them important therapeutic targets .
Métodos De Preparación
The preparation of nicotinic acetylcholine receptor antagonist 1 involves synthetic routes that typically include the use of natural toxins as templates for structure-based drug design. The synthesis often requires the assembly of five transmembrane subunits, which are then co-crystallized with acetylcholine binding proteins to facilitate the understanding of the structure-function relationship of the ligand . Industrial production methods may involve the use of high-resolution structures obtained through X-ray and cryogenic electron microscopy .
Análisis De Reacciones Químicas
Nicotinic acetylcholine receptor antagonist 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylcholine, nicotine, and other nicotinic agonists and antagonists . The major products formed from these reactions are typically the result of the interaction between the ligand and the receptor, leading to the inhibition of ion flow and subsequent physiological effects .
Aplicaciones Científicas De Investigación
Nicotinic acetylcholine receptor antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of ligand-gated ion channels. In biology, it helps in understanding the role of nicotinic acetylcholine receptors in neurotransmission and their involvement in various physiological processes. In medicine, it is being explored as a potential therapeutic agent for treating neurological and neurodegenerative disorders, such as addiction, schizophrenia, and Alzheimer’s disease . In industry, it is used in the development of new drugs targeting nicotinic acetylcholine receptors .
Mecanismo De Acción
The mechanism of action of nicotinic acetylcholine receptor antagonist 1 involves the inhibition of nicotinic acetylcholine receptors by binding to the ligand-binding pocket at the interface between two neighboring subunits. This binding prevents the receptor from undergoing conformational changes necessary for ion channel opening, thereby blocking the transmission of signals . The molecular targets include various subunits of the nicotinic acetylcholine receptor, such as α7, α8, and α9, which are involved in different physiological pathways .
Comparación Con Compuestos Similares
Nicotinic acetylcholine receptor antagonist 1 is unique in its ability to selectively inhibit specific subtypes of nicotinic acetylcholine receptors. Similar compounds include mecamylamine, dihydro-β-erythroidine, and hexamethonium, which also act as nicotinic acetylcholine receptor antagonists . nicotinic acetylcholine receptor antagonist 1 has shown greater selectivity and potency in inhibiting specific receptor subtypes, making it a valuable tool for research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H22N4O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-[4-(2-methoxypyridin-4-yl)phenyl]-8-methyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C19H22N4O2/c1-23-11-8-19(9-12-23)21-18(22-25-19)15-5-3-14(4-6-15)16-7-10-20-17(13-16)24-2/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,21,22) |
Clave InChI |
QDLDRBASXSECJO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)N=C(NO2)C3=CC=C(C=C3)C4=CC(=NC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


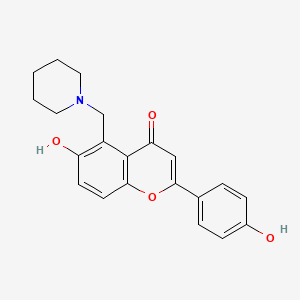
![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)
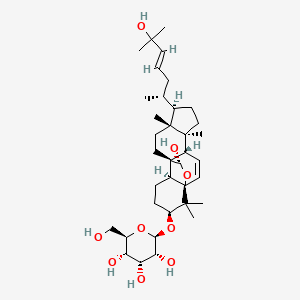
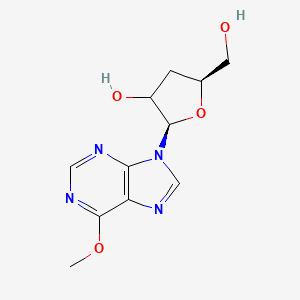
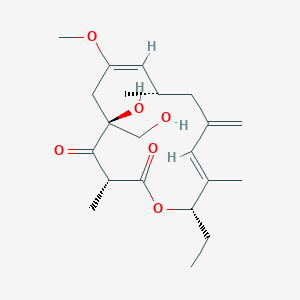
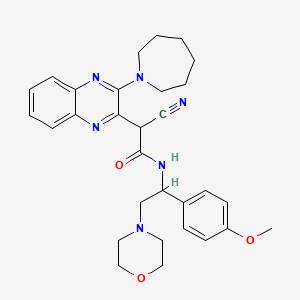
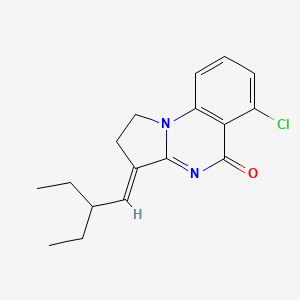
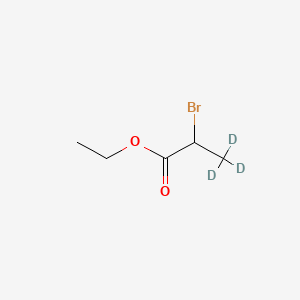
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)
